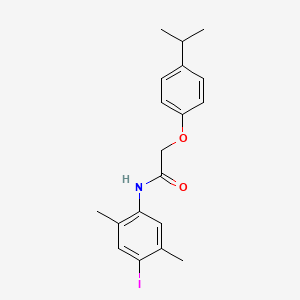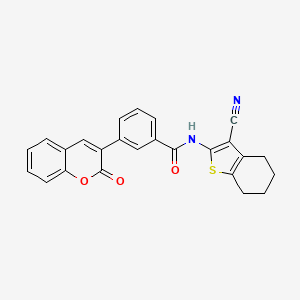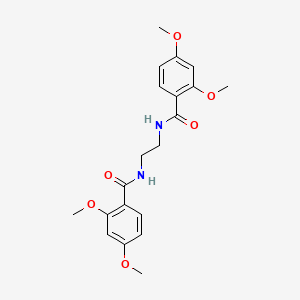![molecular formula C18H21NO B4551883 2-methyl-N-[3-(3-methylphenyl)propyl]benzamide](/img/structure/B4551883.png)
2-methyl-N-[3-(3-methylphenyl)propyl]benzamide
Descripción general
Descripción
2-methyl-N-[3-(3-methylphenyl)propyl]benzamide is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.162314293 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound MGCD0103, structurally related to 2-methyl-N-[3-(3-methylphenyl)propyl]benzamide, has been identified as a selective and orally active histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity by inhibiting cancer cell proliferation and inducing cell-cycle arrest and apoptosis, making it a promising candidate for anticancer drug development. The compound has entered clinical trials, highlighting its potential therapeutic applications (Zhou et al., 2008).
Structural Analysis and Antioxidant Properties
A novel compound structurally similar to this compound has been investigated for its molecular structure and antioxidant properties. Using X-ray diffraction and DFT calculations, the study provides insights into the compound's molecular geometry, electronic properties, and chemical reactivity. The antioxidant capabilities of the compound were evaluated, demonstrating its potential utility in scientific research and applications requiring antioxidant properties (Demir et al., 2015).
Antipathogenic Activity
Research into thiourea derivatives related to this compound has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents with antibiofilm properties, contributing to the fight against resistant bacterial strains (Limban et al., 2011).
Photocatalytic Applications
A study on the photocatalytic degradation of propyzamide, a compound related to this compound, demonstrated the effectiveness of TiO2-loaded adsorbent supports in enhancing the mineralization rate and reducing the concentration of toxic intermediates. This research highlights the potential environmental applications of such compounds in the field of photocatalysis, particularly in water treatment and pollution control (Torimoto et al., 1996).
Synthesis and Methylation Techniques
Innovative methylation techniques involving compounds structurally related to this compound have been developed, showcasing the utility of phenyltrimethylammonium salts in the nickel-catalyzed methylation of C-H bonds. This research contributes to the field of organic synthesis, providing efficient methods for the modification and functionalization of organic molecules (Uemura et al., 2016).
Propiedades
IUPAC Name |
2-methyl-N-[3-(3-methylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14-7-5-9-16(13-14)10-6-12-19-18(20)17-11-4-3-8-15(17)2/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELYHJAGSGDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4551802.png)
![methyl [(5E)-2,4-dioxo-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4551805.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4551811.png)
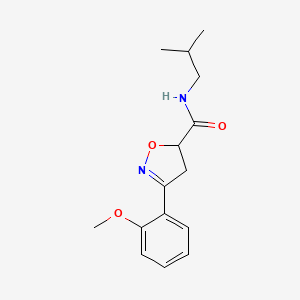
![1-butyl-6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B4551820.png)
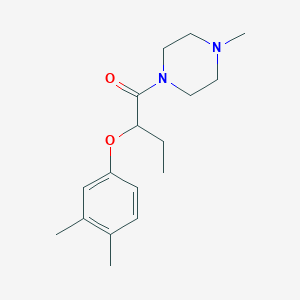
![(4Z)-1-(3,4-dimethylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B4551824.png)
METHANONE](/img/structure/B4551830.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4551848.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551856.png)
